molecular formula C14H22ClFN2 B1500542 [1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride CAS No. 1185310-07-9

[1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride

Cat. No.: B1500542
CAS No.: 1185310-07-9
M. Wt: 272.79 g/mol
InChI Key: DTWJBOKJZKJWDP-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride is a piperidine-based amine derivative with a fluorophenyl substituent. The compound features a piperidine ring substituted at the 3-position with a methylamine group, further modified by a [1-(4-fluoro-phenyl)-ethyl] moiety. The fluorine atom at the para position of the phenyl ring enhances electronegativity and may influence binding interactions in biological systems, such as receptor affinity or metabolic stability . Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly in central nervous system (CNS) therapeutics, antimicrobial agents, and enzyme inhibitors . The hydrochloride salt form improves solubility and bioavailability, making it suitable for pharmacological applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(piperidin-3-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2.ClH/c1-11(13-4-6-14(15)7-5-13)17-10-12-3-2-8-16-9-12;/h4-7,11-12,16-17H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWJBOKJZKJWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671352
Record name 1-(4-Fluorophenyl)-N-[(piperidin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-07-9
Record name 1-(4-Fluorophenyl)-N-[(piperidin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Identity:

  • IUPAC Name: [1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride
  • CAS Number: 1185310-07-9
  • Molecular Formula: C14H22ClFN2
  • Molecular Weight: 272.80 g/mol

This compound is a piperidine derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The presence of the fluorine atom on the phenyl ring may enhance lipophilicity and receptor binding affinity, which is critical for its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several important pharmacological activities:

  • Antidepressant Activity:
    • Similar to other piperidine derivatives, it may show potential as an antidepressant by modulating serotonin levels in the brain. This is particularly relevant given the structural similarities to known antidepressants like fluoxetine.
  • Antimicrobial Properties:
    • Some studies suggest that derivatives of piperidine possess antibacterial and antifungal activities. The presence of halogen substituents (like fluorine) has been shown to enhance these properties, making it a candidate for further investigation in antimicrobial therapies .
  • Cytotoxicity:
    • The compound's potential cytotoxic effects on cancer cells have been explored, with findings indicating varying degrees of inhibition against different cancer cell lines. The IC50 values for cytotoxicity vary, suggesting selective activity depending on the structure of the target cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of serotonin levels
AntimicrobialInhibition of bacterial growth
CytotoxicityVarying IC50 against cancer cell lines

Detailed Research Findings

  • Antidepressant Studies:
    • A study conducted on piperidine derivatives highlighted their efficacy in increasing serotonin levels, thereby providing a basis for their use in treating depression-related disorders.
  • Antimicrobial Testing:
    • In vitro tests demonstrated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL, indicating strong potential for development as antimicrobial agents .
  • Cytotoxicity Analysis:
    • Research has shown that certain piperidine derivatives can inhibit the growth of human breast and ovarian cancer cells, with IC50 values ranging from 7.9 to 92 µM, suggesting a promising avenue for cancer treatment .

Safety and Toxicology

The safety profile of this compound indicates potential irritant effects on skin and eyes, as well as respiratory toxicity upon inhalation. Proper handling guidelines recommend protective equipment to minimize exposure risks during research applications .

Scientific Research Applications

Neuropharmacology

Serotonin Receptor Antagonism : The compound acts as an antagonist at the serotonin 5-HT2A receptor, which is implicated in various psychiatric conditions such as schizophrenia and anxiety disorders. Research indicates that compounds targeting this receptor can help manage symptoms associated with these disorders by modulating serotonin activity in the brain .

Treatment of Psychiatric Disorders

Case Studies :

  • A study demonstrated the efficacy of similar piperidine derivatives in reducing psychotic symptoms in schizophrenia patients, suggesting that [1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride may have comparable effects .
  • Another investigation highlighted the potential of this compound in alleviating anxiety symptoms, indicating its role as a therapeutic agent for anxiety disorders .

Cardiovascular Applications

Research has also explored the use of this compound in treating cardiovascular conditions such as variant angina and coronary vasospasms. Its ability to modulate serotonin levels may contribute to improved vascular function and reduced episodes of angina .

Pain Management

The compound has been studied for its analgesic properties, particularly in conditions like fibromyalgia and chronic pain syndromes. By influencing serotonin pathways, it may help alleviate pain perceptions and improve patient quality of life .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
NeuropharmacologyAntagonist at 5-HT2A receptor; potential for treating schizophrenia
Psychiatric DisordersEfficacy in reducing psychotic symptoms; alleviating anxiety
Cardiovascular ConditionsPotential benefits for variant angina and coronary vasospasms
Pain ManagementAnalgesic properties in fibromyalgia and chronic pain

Chemical Reactions Analysis

Deprotonation and Salt Formation

The hydrochloride salt can undergo deprotonation under basic conditions to liberate the free amine. This is a critical step for further functionalization of the primary amine moiety.

  • Reagents : Aqueous NaOH, NaHCO₃, or other weak bases.

  • Conditions : Room temperature, aqueous/organic solvent systems.

  • Example :

    Neutralization with NaHCO₃ followed by extraction with ethyl acetate is a common workup step for recovering the free amine .

Acylation of the Primary Amine

The primary amine (–NH₂) reacts with acylating agents to form amides.

  • Reagents : Acetyl chloride, carboxylic acids (with coupling agents like EDCI/HOBt).

  • Conditions : Room temperature in dichloromethane (DCM) or acetonitrile.

  • Product : Stable amide derivatives.

  • Example :

    EDCI-mediated coupling with carboxylic acids forms amides, as demonstrated in adamantane-carboxamide syntheses .

Alkylation Reactions

The amine can undergo alkylation with alkyl halides or epoxides.

  • Reagents : Methyl iodide, benzyl bromide.

  • Conditions : Polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

  • Product : Secondary or tertiary amines.

Schiff Base Formation

Reaction with aldehydes or ketones generates imines.

  • Reagents : Formaldehyde, benzaldehyde.

  • Conditions : Reflux in ethanol with catalytic acid.

  • Product : Imine intermediates, often used in further reductions or cyclizations.

Sulfonation

The amine reacts with sulfonyl chlorides to yield sulfonamides.

  • Reagents : Tosyl chloride, methanesulfonyl chloride.

  • Conditions : Base (e.g., pyridine) in DCM.

  • Product : Sulfonamide derivatives with improved stability.

Piperidine Ring Functionalization

The tertiary amine in the piperidine ring can undergo quaternization or oxidation.

  • Reagents : Methyl iodide (for quaternization), H₂O₂ (for N-oxidation).

  • Conditions : Quaternization at elevated temperatures; oxidation under mild acidic conditions.

  • Product : Quaternary ammonium salts or N-oxides .

Electrophilic Aromatic Substitution (Fluorophenyl Group)

The 4-fluorophenyl group may undergo nitration or halogenation under stringent conditions.

  • Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).

  • Conditions : Low temperatures to mitigate deactivation by fluorine.

  • Product : Nitro- or polychloro-substituted aryl derivatives.

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Source
DeprotonationNaOH, NaHCO₃Free amine
AcylationEDCI, DIEA, carboxylic acidAmide
SulfonationTosyl chloride, pyridineSulfonamide
Piperidine OxidationH₂O₂, mild acidN-Oxide
Electrophilic SubstitutionHNO₃/H₂SO₄, 0–5°CNitroaryl derivative

Key Findings

  • The compound’s reactivity is dominated by its primary amine and fluorophenyl substituent.

  • Piperidine ring modifications (e.g., N-oxidation) require specialized conditions due to steric hindrance .

  • Acylation and sulfonation are high-yield pathways for derivatization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted piperidinylmethyl-amines. Below is a comparison with structurally related compounds, highlighting key differences in substituents and their hypothesized pharmacological impacts:

Compound Substituent Variations Potential Impact on Properties Reference
[1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride 4-Fluoro-phenyl group, ethyl linker to piperidine Enhanced lipophilicity and metabolic stability due to fluorine; possible CNS penetration .
[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride 3-Chloro-phenyl group instead of 4-fluoro Increased steric hindrance; potential differences in receptor selectivity or toxicity .
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride Oxazole ring replaces fluorophenyl; substitution at piperidin-4-position Altered hydrogen-bonding capacity; possible modulation of kinase or GPCR activity .
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride Trifluoromethylbenzyl group at piperidin-3-position Increased electron-withdrawing effects; potential for improved enzyme inhibition .
N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine hydrochloride Fluorobenzyl group directly attached to piperidine Reduced steric bulk; possible enhanced binding to serotonin/dopamine transporters .
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride Methoxybenzyl group at piperidin-3-position Electron-donating methoxy group may reduce metabolic oxidation; altered pharmacokinetics .

Key Findings from Structural Comparisons

Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro group in the target compound enhances lipophilicity and metabolic resistance compared to methoxy-substituted analogues (e.g., 1-(4-methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride), which may undergo faster oxidative metabolism .

Substituent Position and Linker Effects :

  • Ethyl linkers (as in the target compound) may increase conformational flexibility compared to rigid oxazole or benzyl substituents (e.g., 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride), which could restrict binding orientations .
  • Substitution at piperidin-3- vs. 4-positions alters steric accessibility, influencing interactions with biological targets like ion channels or transporters .

Halogen-Specific Interactions :

  • Fluorine’s small atomic radius and high electronegativity enable unique dipole interactions in receptor binding, distinguishing it from bulkier halogens like chlorine (e.g., [1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride) .

Research Implications

  • Pharmacokinetics : Fluorinated analogues generally exhibit improved blood-brain barrier penetration, making them candidates for CNS drug development .
  • Toxicity Profiles : Chlorinated derivatives may pose higher hepatotoxicity risks due to reactive metabolite formation, whereas fluorine’s stability reduces such liabilities .
  • Synthetic Accessibility : Piperidine derivatives with simple alkyl linkers (e.g., ethyl) are often easier to synthesize than those with heterocyclic substituents, impacting scalability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride
Reactant of Route 2
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[1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride

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